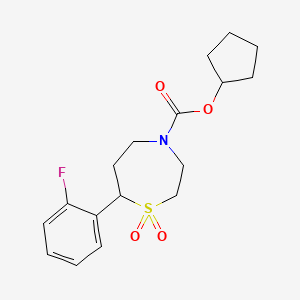

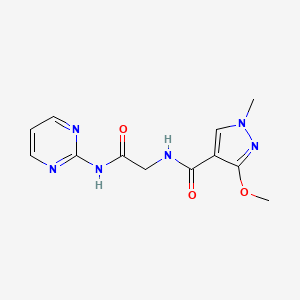

![molecular formula C19H11ClN2O3S B2367234 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313469-97-5](/img/structure/B2367234.png)

2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 1H NMR spectrum of a related compound showed peaks at δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), among others .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve reactions with organic halides . For example, the preparation of a series of N-substituted derivatives involved the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of a related compound was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .科学的研究の応用

Anti-Inflammatory Activity

The compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

7-amino, 4-methyl coumarin derivatives, which are structurally similar to the compound , have demonstrated antitumor activity .

Anti-HIV Activity

Studies on coumarin derivatives have also shown anti-HIV activity .

Antibacterial and Antifungal Activity

The compound’s derivatives have shown antibacterial activity against different bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . They also demonstrated antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects, acting as inhibitors of the enzyme VKOR, vitamin K epoxide reductase .

Central Nervous System Stimulant

These compounds have shown central nervous system stimulant effects .

Antioxidant Activity

Hydroxycoumarins, which are structurally similar to the compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

Pharmaceutical Applications

Chlorine, a component of the compound, is a key ingredient for drugs that are highly essential in treating a myriad of diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system disorders .

作用機序

While the specific mechanism of action for “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is not mentioned in the retrieved papers, coumarin derivatives have been shown to exhibit a variety of biological activities. For instance, they have been found to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, among others .

将来の方向性

The future directions for research on “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities. Given their diverse pharmacological activities, these compounds could be potential candidates for the development of new therapeutic agents .

特性

IUPAC Name |

2-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYHHBOVYKUFTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

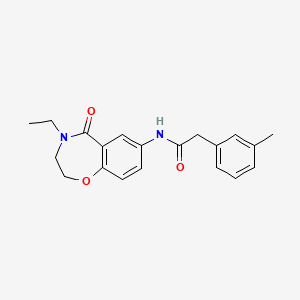

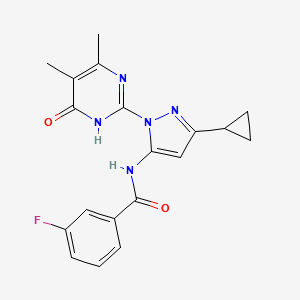

![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)

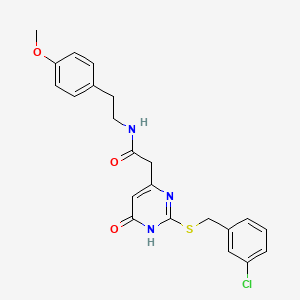

![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)

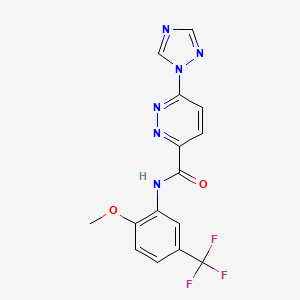

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)

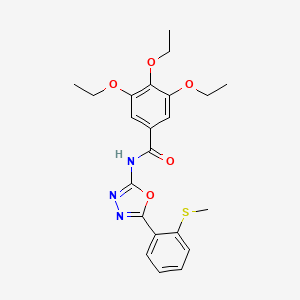

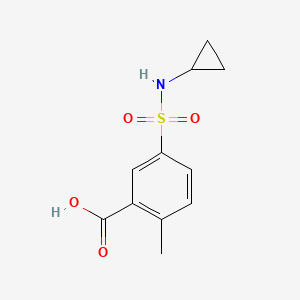

![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)